2-Amino-5,5-dimethyl-1,3-thiazol-4-one
Overview
Description
“2-Amino-5,5-dimethyl-1,3-thiazol-4-one” is a chemical compound with the molecular formula C5H8N2OS and a molecular weight of 144.19 . It belongs to the class of organic compounds known as d-alpha-amino acids .
Synthesis Analysis
The synthesis of “2-Amino-5,5-dimethyl-1,3-thiazol-4-one” involves several steps. The first step involves the reaction of Ethyl 2-bromoisobutyrate, Thiourea, and Anhydrous sodium acetate in ethanol under specific conditions . The yield of the reaction is reported to be 85% .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles, including “2-Amino-5,5-dimethyl-1,3-thiazol-4-one”, have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
The molecule has a molecular weight of 144.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Antimicrobial Agents
Thiazole derivatives, including 2-Amino-5,5-dimethyl-1,3-thiazol-4-one, have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant activity against various microbes such as E. coli, B. mycoides, and C. albicans .
Anticancer Agents
Thiazole-based compounds have been used in the development of anticancer drugs . For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Anti-Inflammatory and Analgesic Agents
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Antiretroviral Agents
Thiazole derivatives have been used in the development of antiretroviral drugs . These compounds can inhibit the replication of retroviruses, making them useful in the treatment of diseases like HIV/AIDS.
Antifungal Agents
Thiazole derivatives have been used as potent antifungal agents . They can inhibit the growth of various fungi, making them useful in the treatment of fungal infections.
Antidiabetic Agents
Thiazole derivatives have shown potential as antidiabetic agents . They can help regulate blood sugar levels, making them useful in the management of diabetes.
Anti-Alzheimer’s Agents
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They can help slow down the progression of the disease and improve cognitive function.
Mechanism of Action
Target of Action
2-Amino-5,5-dimethyl-1,3-thiazol-4-one, a derivative of thiazole, has been found to exhibit diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . Other thiazole derivatives have been shown to inhibit enzymes or block receptors .
Biochemical Pathways
For instance, some thiazole derivatives may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-5,5-dimethyl-1,3-thiazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-5(2)3(8)7-4(6)9-5/h1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDALNGXBOPPKGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N=C(S1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279461 | |
Record name | 2-amino-5,5-dimethyl-1,3-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,5-dimethyl-1,3-thiazol-4-one | |
CAS RN |
4695-19-6 | |
Record name | 2-Amino-5,5-dimethyl-4(5H)-thiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4695-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 12753 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC12753 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-5,5-dimethyl-1,3-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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